![molecular formula C8H8N2O5 B14249894 Phenol, 4-[(acetyloxy)amino]-2-nitro- CAS No. 374589-62-5](/img/structure/B14249894.png)
Phenol, 4-[(acetyloxy)amino]-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[(acetyloxy)amino]-2-nitro- is an organic compound with the molecular formula C8H8N2O5 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetyloxyamino group, and a nitro group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(acetyloxy)amino]-2-nitro- typically involves the nitration of phenol followed by acetylation and amination. The process can be summarized as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.
Acetylation: The hydroxyl group of the nitrated phenol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: Finally, the acetylated nitrophenol undergoes amination using an appropriate amine source under controlled conditions to yield Phenol, 4-[(acetyloxy)amino]-2-nitro-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[(acetyloxy)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and acetyloxyamino groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or further nitrated phenolic compounds.
Applications De Recherche Scientifique
Phenol, 4-[(acetyloxy)amino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxyamino group can form hydrogen bonds and other interactions with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-nitro-: Lacks the acetyloxyamino group, making it less reactive in certain chemical reactions.
Phenol, 4-amino-2-nitro-: Contains an amino group instead of the acetyloxyamino group, leading to different reactivity and biological activity.
Phenol, 4-acetoxy-2-nitro-: Similar structure but with different functional groups, affecting its chemical and biological properties.
Uniqueness
Phenol, 4-[(acetyloxy)amino]-2-nitro- is unique due to the presence of both acetyloxyamino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
374589-62-5 |
|---|---|
Formule moléculaire |
C8H8N2O5 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
(4-hydroxy-3-nitroanilino) acetate |
InChI |
InChI=1S/C8H8N2O5/c1-5(11)15-9-6-2-3-8(12)7(4-6)10(13)14/h2-4,9,12H,1H3 |
Clé InChI |
GQBBHRPIAUXBRF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ONC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
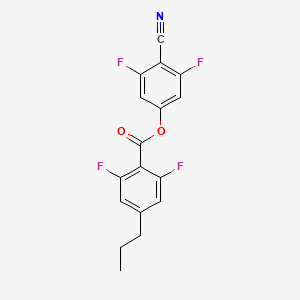
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
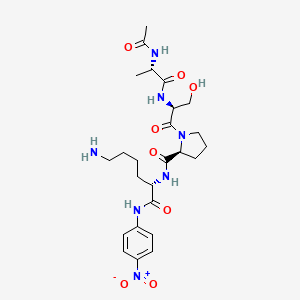
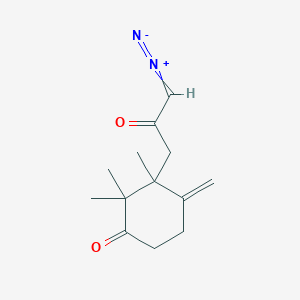
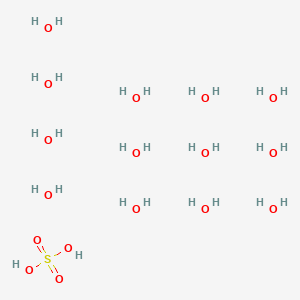
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
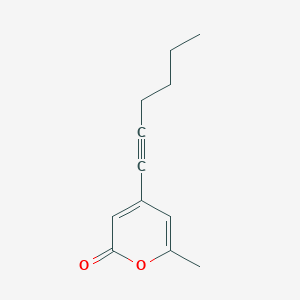
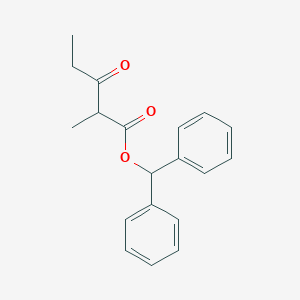
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
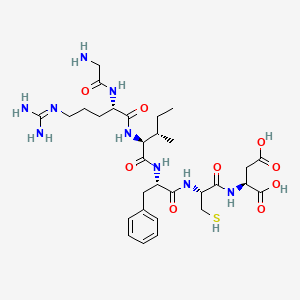


![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
